molecular formula C₈₈H₉₄D₆Cl₂N₁₀O₂₈ B1145085 达巴万星-d6 CAS No. 1126461-54-8

达巴万星-d6

货号 B1145085
CAS 编号: 1126461-54-8
分子量: 1822.73
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dalbavancin-d6 is a deuterium-labeled version of Dalbavancin . It is a semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against Gram-positive bacteria . It inhibits Staphylococcus aureus and Bacillus anthracis with MIC90s of 0.06 μg/mL and 0.25 μg/mL, respectively .


Molecular Structure Analysis

Dalbavancin-d6 has a complex molecular structure with a molecular formula of C88H100Cl2N10O28 . It is a large molecule with a projection area of 223-332 A^2 and a van der Waals volume of 1557 A^3 . It has ionizable functions and a hydrophobic side chain .


Chemical Reactions Analysis

The degradation kinetics of Dalbavancin in solution have been evaluated over a pH range of 1–12 at 70°C . The decomposition rate of Dalbavancin was measured as a function of pH, buffer composition, temperature, ionic strength, and drug concentration .


Physical And Chemical Properties Analysis

Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein-bound (93%) . Despite being highly protein-bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid .

科学研究应用

Treatment of Bone and Joint Infections (BJI)

Dalbavancin-d6 is a novel semisynthetic lipoglycopeptide that has shown promise in the treatment of BJI, including osteomyelitis, septic arthritis, spondylodiscitis, and prosthetic joint infection. Its unique pharmacokinetics, characterized by a prolonged half-life, high bactericidal activity against most Gram-positive bacteria, a good safety profile, and high tissue penetration, make it a valuable alternative to conventional therapies .

Management of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Approved for the treatment of ABSSSI in adults and children, Dalbavancin-d6 offers an extended dosing interval that may reduce the need for frequent hospital visits. This is particularly beneficial for patients requiring prolonged antimicrobial treatment, as it can lead to shorter hospital stays and lower healthcare costs .

Off-Label Use in Osteoarticular Infections

Dalbavancin-d6 has been used off-label for various osteoarticular infections. Clinicians have employed different dosing schedule regimens for the treatment of osteomyelitis, spondylodiscitis, and septic arthritis due to the absence of formal recommendations. Systematic reviews have described its administration schedules and outcomes, highlighting its role in these complex infections .

Treatment of Diabetic Foot Infections

Dalbavancin-d6 has been evaluated for its efficacy in treating diabetic foot infections. Its potent activity against key pathogens and the ability to be administered less frequently make it a promising option for managing these infections, which often require long-term antibiotic therapy .

Alternative to Conventional Antibiotics for MRSA Infections

Due to its potent in vitro activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Dalbavancin-d6 serves as a potential alternative to conventional antibiotics. This is particularly important in the context of rising antimicrobial resistance .

作用机制

Target of Action

Dalbavancin-d6, a synthetic lipoglycopeptide, primarily targets Gram-positive bacteria . Its primary targets include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes , Streptococcus agalactiae , Streptococcus dysgalactiae , the Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus), and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

Dalbavancin-d6 exerts its antimicrobial activity through two distinct modes of action . The primary mechanism of action is the inhibition of cell wall synthesis . It achieves this by binding to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, thereby preventing cross-linking . This disruption in cell wall synthesis leads to the death of the bacterial cell .

Biochemical Pathways

Dalbavancin-d6 disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall peptidoglycan, it prevents the cross-linking process essential for cell wall integrity . This disruption in the cell wall synthesis pathway leads to the bactericidal effect of Dalbavancin-d6 .

Pharmacokinetics

Dalbavancin-d6 exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) .

Result of Action

The bactericidal action of Dalbavancin-d6 results primarily from the inhibition of cell-wall biosynthesis . By preventing the cross-linking of peptidoglycan in the bacterial cell wall, it leads to the death of the bacterial cell . This makes it an effective treatment for infections caused by susceptible strains of Gram-positive bacteria .

Action Environment

The efficacy and stability of Dalbavancin-d6 can be influenced by various environmental factors. Furthermore, the long half-life of Dalbavancin-d6, which is approximately 1 week and is longer in tissues (e.g., skin, bone) than plasma , allows for once-weekly dosing regimens, making it a convenient option for the treatment of acute bacterial skin and skin structure infections (ABSSSI) .

安全和危害

Dalbavancin has demonstrated an excellent safety profile . No statistically significant differences were found between Dalbavancin and comparators in the incidence of adverse events . The most common adverse effects were rash, tachycardia, and nephrotoxicity .

未来方向

Dalbavancin has shown great efficacy and a good safety profile, not only in patients with ABSSSI but also in those with osteomyelitis, prosthetic joint infections, and endocarditis . Further randomized clinical trials are needed to assess the optimal dosing schedule depending on the site of infection . Implementing therapeutic drug monitoring for Dalbavancin may represent the future step to achieving optimal pharmacokinetic/pharmacodynamic target attainment .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dalbavancin-d6 involves the incorporation of six deuterium atoms into the Dalbavancin molecule. This can be achieved through a series of selective deuterium labeling reactions.", "Starting Materials": [ "Vancomycin hydrochloride", "Sodium borodeuteride (NaBD4)", "Deuterium oxide (D2O)", "Sodium cyanoborodeuteride (NaBD3CN)", "Sodium deuteroxide (NaOD)", "Dalbavancin" ], "Reaction": [ "Reduction of vancomycin hydrochloride with NaBD4 in D2O to obtain vancomycin-d6", "Selective reduction of vancomycin-d6 with NaBD3CN in D2O to obtain dalbavancin-d6 intermediate", "Deuterium exchange of dalbavancin-d6 intermediate with NaOD in D2O to obtain final product, dalbavancin-d6" ] }

CAS 编号

1126461-54-8

产品名称

Dalbavancin-d6

分子式

C₈₈H₉₄D₆Cl₂N₁₀O₂₈

分子量

1822.73

同义词

A-A 1-d6;  BI 397-d6;  Dalbavancin B0-d6;  MDL 63397-d6;  VER 001-d6;  5,​31-​Dichloro-​38-​de(methoxycarbonyl)​-​7-​demethyl-​19-​deoxy-​56-​O-​[2-​deoxy-​2-​[(10-​methyl-​1-​oxoundecyl)​amino]​-​β-​D-​glucopyranuronosyl]​-​38-​[[[3-​(dimethylamino)​prop

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。